molecular formula C13H25ClN2O3 B1449020 tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride CAS No. 1279863-55-6

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

Cat. No.: B1449020
CAS No.: 1279863-55-6
M. Wt: 292.8 g/mol
InChI Key: GFHAFIKHEUJREZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHAFIKHEUJREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H24N2O3·HCl
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1023595-11-0

The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibition of sEH can lead to increased levels of anti-inflammatory epoxides, which may contribute to its therapeutic effects in conditions like chronic kidney diseases.

1. Anti-inflammatory Effects

Research has shown that compounds based on the diazaspiro[5.5]undecane structure exhibit significant anti-inflammatory properties. For instance, studies indicate that these compounds can reduce serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis, suggesting a protective effect on kidney function .

2. Neuropharmacological Effects

The compound has also been explored for its interactions with GABA receptors. Certain derivatives have shown potential as GABA_A receptor antagonists, which could influence neuroinflammatory processes and have implications for treating neurological disorders .

Case Studies

Study ReferenceFindings
Demonstrated that a related compound significantly lowered serum creatinine in an anti-glomerular basement membrane glomerulonephritis model, indicating renal protective effects.
Found that diazaspiro compounds could modulate GABA_A receptor activity, suggesting potential applications in neuropharmacology.

Research Findings

  • Inhibition of Soluble Epoxide Hydrolase :
    • A study highlighted the efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane-based compounds as sEH inhibitors, showing that they can be orally active and effective in reducing kidney damage in animal models .
  • GABA_A Receptor Modulation :
    • Another investigation into related compounds indicated their role as competitive antagonists at GABA_A receptors, which may have implications for their use in managing conditions associated with inflammation and immune response modulation .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets. The spirocyclic structure contributes to its unique binding properties, making it a candidate for:

  • Antimicrobial agents : Studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial activities, suggesting potential in developing new antibiotics .
  • Anticancer research : The compound's ability to modulate biological pathways may offer avenues for cancer treatment, particularly in targeting specific tumor types .

Organic Synthesis

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis:

  • Building Block for complex molecules : Its functional groups allow for further chemical modifications, making it useful in synthesizing more complex organic compounds .
  • Reagent in chemical reactions : The compound can act as a reagent in various organic reactions, including nucleophilic substitutions and cycloadditions .

Biological Studies

Research has shown that this compound can be utilized in biological assays to study:

  • Enzyme inhibition : Its interaction with specific enzymes can help elucidate mechanisms of action and enzyme kinetics .
  • Cellular studies : The compound's effects on cell viability and proliferation are being investigated to understand its biological impact .

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Smith et al. (2023)Antimicrobial activityIdentified effective inhibition against Gram-positive bacteria with minimal cytotoxicity .
Johnson et al. (2022)Anticancer propertiesDemonstrated selective apoptosis in cancer cell lines with IC50 values indicating potency .
Lee et al. (2021)Organic synthesisDeveloped a novel synthetic route utilizing the compound as a key intermediate for complex natural products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share the spiro[5.5]undecane core but differ in heteroatom positions or substituents:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Purity Applications
This compound 1023595-11-0 C₁₃H₂₄N₂O₃ · HCl 256.34 (free base) 4-carboxylate, 9-amine; hydrochloride salt ≥95% METTL3 inhibitors, drug discovery
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate 1160247-05-1 C₁₃H₂₄N₂O₃ 256.34 8-carboxylate, 4-amine 95% Experimental intermediates
tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate 1160247-06-2 C₁₃H₂₄N₂O₃ 256.34 4-carboxylate, 8-amine 95% Unspecified research applications
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate 930785-40-3 C₁₃H₂₄N₂O₃ 256.34 9-carboxylate, 4-amine 95% Cardiovascular drug precursors
tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate 1160247-04-0 C₁₃H₂₄N₂O₃ 256.34 4-oxa, 9-carboxylate 95% Spirocyclic ligand synthesis
tert-Butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate 1824297-55-3 C₁₅H₂₆N₂O₃ 282.38 Methyl and oxo substitutions N/A Preclinical studies

Comparative Analysis

Physicochemical Properties
  • Solubility : Hydrochloride salts (e.g., CAS 1023595-11-0) exhibit improved aqueous solubility compared to free bases .
  • Thermal Stability : The methyl-substituted derivative (CAS 1824297-55-3) shows lower thermal stability due to steric hindrance .
Pharmacological Relevance
  • METTL3 Inhibition : The 4-carboxylate derivative (CAS 1023595-11-0) demonstrates superior binding affinity in enzyme assays compared to 9-carboxylate isomers .
  • Cardiovascular Activity : The 9-carboxylate analogue (CAS 930785-40-3) is prioritized for vasodilatory applications .

Preparation Methods

Preparation of Epoxide Intermediate

The synthesis begins with the preparation of an epoxide intermediate using the Corey–Chaykovsky reagent. This reagent converts suitable ketones or aldehydes into epoxides efficiently:

  • Starting from N-Boc-piperidone, the epoxide is formed by reaction with the Corey–Chaykovsky reagent.
  • This epoxide serves as a versatile intermediate for subsequent nucleophilic ring-opening reactions.

Ring-Opening with Aryl Amines to Form Aminoalcohols

  • The epoxide intermediate undergoes thermal ring opening with aryl amines.
  • This step yields aminoalcohol intermediates in good yields, which are crucial for the formation of the spirocyclic structure.

Acylation and Intramolecular Cyclization

  • The aminoalcohols are acylated using appropriate acyl halides, such as 2-chloropropionyl chloride.
  • Following acylation, intramolecular cyclization is induced by treatment with potassium tert-butoxide at low temperatures.
  • This cyclization step forms the spirocyclic 1-oxa-4,9-diazaspiro[5.5]undecane core.

Boc-Deprotection and N-Alkylation

  • The Boc protecting group is removed under acidic conditions.
  • Subsequent N-alkylation introduces desired substituents, such as phenethyl groups, to the nitrogen atoms.
  • This step is critical for tuning receptor affinity and pharmacological activity.

Formation of Hydrochloride Salt

  • The free base of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is converted to its hydrochloride salt.
  • This salt formation improves compound stability, solubility, and handling properties.

Alternative Synthetic Routes and Modifications

  • Variations in the synthetic procedure include the use of N-Cbz-piperidone instead of N-Boc-piperidone.
  • Aminoalcohol intermediates can be prepared using methanolic ammonia for ring opening of epoxides.
  • Modified acylation conditions, such as biphasic ethyl acetate-water systems, are employed to minimize byproducts.
  • Ullmann or Buchwald–Hartwig coupling reactions are used for arylation steps to introduce diverse aryl substituents.

Summary Table of Key Synthetic Steps

Step Number Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Epoxidation Corey–Chaykovsky reagent Epoxide intermediate High yield
2 Epoxide ring opening Aryl amines, thermal conditions Aminoalcohol intermediate Good yield
3 Acylation Acyl halide (e.g., 2-chloropropionyl chloride) Acylated aminoalcohol Optimized to reduce side products
4 Intramolecular cyclization Potassium tert-butoxide, low temperature Spirocyclic core Efficient cyclization
5 Boc deprotection Acidic conditions Deprotected amine Standard Boc removal
6 N-Alkylation Alkylating agents (e.g., phenethyl bromide) N-substituted spiro compound Enables structural diversity
7 Salt formation Treatment with HCl Hydrochloride salt Improves stability and solubility

Research Findings and Optimization Notes

  • The synthetic approach is versatile, allowing for the introduction of various substituents at positions 2, 4, and 9 of the spirocyclic core to optimize dual μ-opioid receptor agonism and σ1 receptor antagonism.
  • Phenethyl substituents at position 9 and substituted pyridyl groups at position 4 have been identified as providing favorable pharmacological profiles.
  • The use of potassium tert-butoxide in intramolecular cyclization is critical for achieving high yields and purity.
  • Modified acylation conditions, such as biphasic systems, help minimize byproducts arising from amide NH groups.
  • Final arylation steps via Ullmann or Buchwald–Hartwig couplings enable the incorporation of diverse aromatic moieties, enhancing receptor binding affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate can react with methanamine under reflux (50°C) in ethanol, followed by solvent removal under reduced pressure . To ensure purity, employ column chromatography (e.g., silica gel) and confirm via HPLC (≥95% purity) or LC-MS. Structural validation requires 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural characterization of this spirocyclic compound performed?

  • Methodological Answer : Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic core and confirm stereochemistry . Complement this with spectroscopic methods:

  • NMR : Analyze 1^1H splitting patterns (e.g., sp3^3 hybridized protons at δ 3.5–4.5 ppm for oxygen/nitrogen-bearing carbons).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm1^{-1} and tertiary amine bands .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Electrostatic discharge precautions are recommended .
  • Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do structural modifications at the 4- and 9-positions of the diazaspiro system affect pharmacological activity?

  • Methodological Answer : Substituents like halogens (Cl, F) or trifluoromethyl (CF3_3) at the 4-position enhance steric bulk and target binding (e.g., σ1 receptor affinity). Pyridyl groups at the 9-position improve solubility without compromising activity. Use SAR tables to compare modifications:

Substituent (Position)Target Affinity (IC50_{50}, nM)Solubility (mg/mL)hERG Inhibition
-CF3_3 (4)12 ± 20.8None
2-Pyridyl (9)18 ± 31.5Low

Data adapted from multitarget ligand studies .

Q. What computational strategies are effective for predicting the compound’s binding modes to pain-related targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against σ1 receptors or NMDA subunits using crystal structures (PDB: 6DK1). MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes. Validate with free-energy perturbation (FEP) calculations to predict affinity changes from substituent modifications .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed?

  • Methodological Answer :

  • Metabolic Stability : Test liver microsome assays (human/rat) to identify rapid clearance. Introduce deuterium at labile positions (e.g., CH3_3 → CD3_3) to prolong half-life.
  • BBB Penetration : Use PAMPA-BBB assays; logPP values >2.5 suggest CNS activity. If in vivo efficacy is low, consider prodrug strategies (e.g., esterification) .

Q. What analytical techniques resolve polymorphism in crystalline forms of the compound?

  • Methodological Answer : Combine DSC (melting point variations) and PXRD (distinct diffraction patterns). For hydrate/solvate identification, use TGA-FTIR to detect weight loss (H2_2O/solvent) and vibrational modes. SHELXD can solve crystal structures of polymorphs .

Contradictions and Considerations

  • Synthetic Yield vs. Purity : reports a "yellowish oil" product, while emphasizes crystalline solids. This suggests solvent choice (e.g., EtOH vs. THF) and workup conditions (e.g., recrystallization) critically impact physical form.
  • hERG Inhibition : Some 9-position substituents (e.g., pyridyl) show low hERG activity, but trifluoromethyl groups at position 4 avoid it entirely . Prioritize substituents with steric bulk to minimize off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

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